![molecular formula C10H10N2O3 B2738485 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid CAS No. 281223-65-2](/img/structure/B2738485.png)
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” has a CAS Number of 281223-65-2 . It has a molecular weight of 206.2 . The IUPAC name of the compound is (2E)-4-oxo-4-[(4-pyridinylmethyl)amino]-2-butenoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ . This indicates the molecular structure of the compound.It is stored at normal temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photophysical Properties
Research has shown the use of pyridine derivatives in the synthesis of lanthanide-based coordination polymers. These compounds have been characterized for their photophysical properties, indicating potential applications in areas such as luminescence and materials science. For instance, Sivakumar et al. (2011) explored aromatic carboxylic acids, including pyridine derivatives, to support lanthanide coordination compounds, demonstrating interesting molecular arrays and photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Structural Analysis and Isomerism
Studies have also focused on the structural analysis of isomers of pyridine-based carboxylic acids. Trujillo-Ferrara et al. (2004) investigated the E and Z isomers of a related compound, highlighting the significance of molecular structure in determining the properties of such compounds (Trujillo-Ferrara, Padilla-Martínez, Martínez-Martínez, Höpfl, Farfán-García, & García-Báez, 2004).
Catalytic Applications
Pyridine derivatives have been used in catalytic applications as well. Prakash et al. (2014) synthesized complexes involving pyridine-carboxylate ligands that demonstrated efficiency in catalytic transfer hydrogenation, a process important in organic synthesis and industrial chemistry (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Photocatalysis and Dye Degradation
In the field of photocatalysis, pyridine derivatives have been shown to be effective. Qin et al. (2017) reported the synthesis of metal-organic frameworks using a pyridine derivative, which exhibited high efficiency in the photocatalytic degradation of organic dyes (Qin, Chen, Lei, Wang, Ye, & Zheng, 2017).
Sensing Applications
Pyridine derivatives have also been utilized in the development of sensors. Yang et al. (2013) designed an organic fluorophore containing a pyridine unit that acted as a fluorescent pH sensor, demonstrating the application of such compounds in sensing and diagnostics (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Corrosion Inhibition
El Hajjaji et al. (2018) synthesized pyridine derivatives with pyrazole moieties, evaluating them as corrosion inhibitors for steel. This highlights the potential application of pyridine-based compounds in materials science and engineering (El Hajjaji, Abrigach, Hamed, Hasan, Taleb, Jodeh, Rodriguez-Castellon, Martínez de Yuso, & Algarra, 2018).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” are not available in the retrieved data, it’s worth noting that the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” could potentially have applications in the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJYNRJQALRSFU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
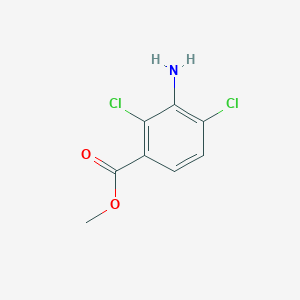
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
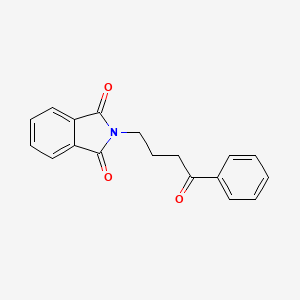
![1-(Azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2738407.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)
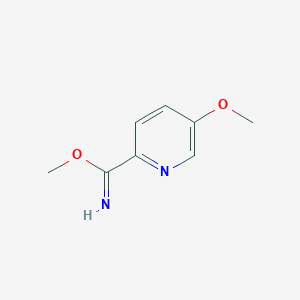
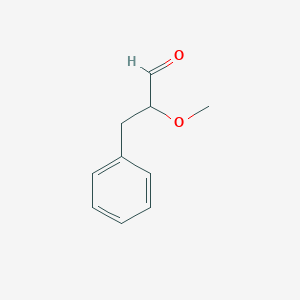
![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)
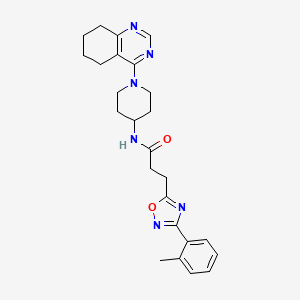
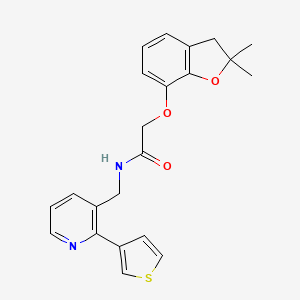

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)